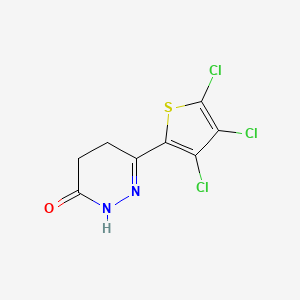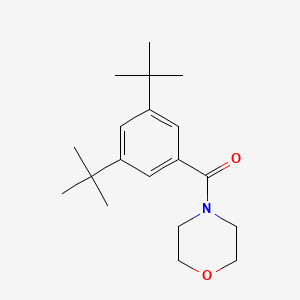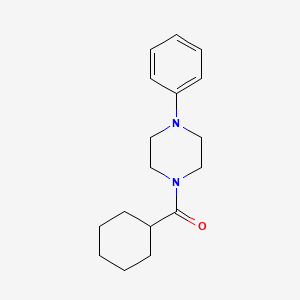
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-isobutylthiourea, commonly known as CMIT, is a chemical compound with a wide range of applications in various fields. CMIT is a member of the class of isothiourea compounds and is used as a biocide due to its antimicrobial properties. In
Mecanismo De Acción
CMIT acts as a biocide by disrupting the cell membrane of microorganisms, leading to their death. CMIT is effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Biochemical and Physiological Effects
CMIT has been shown to have low toxicity to humans and animals. However, exposure to high concentrations of CMIT can cause skin and eye irritation. CMIT is not known to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMIT is a cost-effective and efficient biocide that can be used in a variety of industrial applications. However, its use is limited by its potential toxicity to humans and animals, and its effectiveness can be reduced by the presence of organic matter in the water.
Direcciones Futuras
There are several areas of future research for CMIT, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its environmental impact. Additionally, there is a need for further research into the potential health effects of CMIT exposure, particularly in occupational settings.
Conclusion
In conclusion, CMIT is a widely used biocide with a range of applications in various industries. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CMIT is generally considered safe, its potential toxicity to humans and animals limits its use. Future research is needed to further explore the potential applications and health effects of CMIT.
Métodos De Síntesis
CMIT can be synthesized through various methods, including the reaction of 3-chloro-2-methylphenyl isothiocyanate with isobutylamine, or by reacting 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine. The reaction of 3-chloro-2-methylphenyl isocyanate with ammonium thiocyanate and isobutylamine is the most commonly used method for the synthesis of CMIT.
Aplicaciones Científicas De Investigación
CMIT is widely used as a biocide to control the growth of microorganisms in various industrial applications, including cooling water systems, pulp and paper mills, oil and gas production, and metalworking fluids. CMIT has also been used as a preservative in personal care products, such as shampoos and lotions.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-4-5-10(13)9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKCNHGAJDIEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)



![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)
![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)